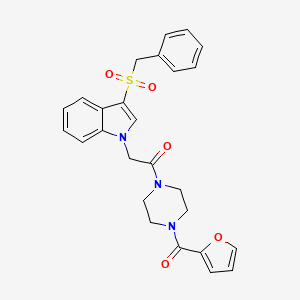

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone

Description

2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone is a synthetic small molecule featuring a hybrid structure of indole, piperazine, and sulfonyl/furan moieties. Its design integrates key pharmacophoric elements:

- Indole core: Known for modulating receptor interactions (e.g., serotonin receptors) .

- Benzylsulfonyl group: Enhances metabolic stability and influences electronic properties .

Below, we compare its structural, physicochemical, and synthetic aspects with analogs.

Properties

IUPAC Name |

2-(3-benzylsulfonylindol-1-yl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O5S/c30-25(27-12-14-28(15-13-27)26(31)23-11-6-16-34-23)18-29-17-24(21-9-4-5-10-22(21)29)35(32,33)19-20-7-2-1-3-8-20/h1-11,16-17H,12-15,18-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJIEPFHMWXBHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological implications of this compound based on diverse research studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

The synthesis typically involves multiple steps, including the formation of the indole core, sulfonylation, and the introduction of the piperazine moiety. The synthetic route often utilizes reagents such as benzylsulfonyl chloride and furan-2-carboxylic acid derivatives under controlled conditions to yield the final product .

Anticancer Properties

Research indicates that derivatives of indole compounds, similar to this compound, exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines, including ovarian cancer xenografts in animal models . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies have demonstrated that indole-based compounds can inhibit bacterial growth against strains such as Pseudomonas aeruginosa and Staphylococcus aureus . The sulfonyl group is hypothesized to enhance binding affinity to bacterial enzymes, thereby disrupting their function.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The benzylsulfonyl group may act as a pharmacophore that inhibits enzyme activity by binding to active sites.

- Receptor Modulation : The indole and furan moieties could facilitate π-π stacking interactions with aromatic residues in proteins, enhancing binding stability and specificity .

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of related indole compounds on ovarian cancer cell lines. Results indicated a significant reduction in tumor growth when treated with these compounds, suggesting a promising avenue for further research into their mechanisms and therapeutic applications .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of indole derivatives. The results showed that compounds with similar structures exhibited potent antibacterial activity, particularly against Gram-positive bacteria. This supports the hypothesis that modifications in the structure can enhance biological efficacy .

Data Table: Summary of Biological Activities

| Activity Type | Compound Type | Efficacy/Observations |

|---|---|---|

| Anticancer | Indole derivatives | Significant tumor growth suppression in models |

| Antimicrobial | Indole-based compounds | Effective against Pseudomonas aeruginosa and Staphylococcus aureus |

| Enzyme Inhibition | Benzylsulfonyl derivatives | Inhibition of key metabolic enzymes |

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds with indole and sulfonyl groups exhibit significant anticancer properties. The benzylsulfonyl group may enhance the compound's ability to inhibit tumor growth by interacting with specific cellular pathways involved in cancer proliferation .

- Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity against various pathogens. The introduction of the furan-2-carbonyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and efficacy against bacterial strains.

- Neuropharmacology : The piperazine moiety is known for its role in modulating neurotransmitter systems. This compound could potentially act as a modulator for serotonin receptors, making it a candidate for treating mood disorders or anxiety .

Biochemical Applications

- Enzyme Inhibition Studies : The compound can serve as a substrate or inhibitor in studies targeting enzymes involved in sulfonation or amidation processes. Understanding its interaction with these enzymes could provide insights into metabolic pathways and drug metabolism.

- Drug Design : As a scaffold for new drug candidates, the unique combination of functional groups allows for modifications that could lead to derivatives with enhanced biological activity. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties .

Materials Science

- Organic Electronics : The electronic properties of this compound make it suitable for applications in organic semiconductors or photovoltaic devices. Its ability to form charge-transfer complexes can be explored for developing new materials with enhanced conductivity.

- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, potentially leading to materials with improved thermal stability or unique mechanical properties due to the presence of the indole and furan units .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares core motifs with derivatives reported in the literature:

Key Observations :

Physicochemical Properties

Elemental Analysis and Molecular Weight

*Estimated based on structural components.

Key Observations :

- The target’s molecular weight (~515 g/mol) exceeds simpler analogs like 3a (479 g/mol) and 7n (520 g/mol), reflecting its benzylsulfonyl and furan-carbonyl substituents.

- Higher sulfur content (e.g., 8.03% in 3f ) correlates with bulkier sulfonyl groups, whereas the target’s benzylsulfonyl may reduce sulfur percentage relative to iodophenyl derivatives .

Melting Points and Stability

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃ in 7f ) increase melting points due to enhanced crystallinity. The target’s furan carbonyl may similarly elevate its melting point .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone, and how can reaction conditions be standardized?

- Methodology : Design multi-step synthesis protocols based on analogous piperazine-furan conjugates. For example:

- Step 1 : Sulfonylation of indole derivatives using benzylsulfonyl chloride under basic conditions (e.g., NaHCO₃) to form the 3-benzylsulfonylindole intermediate .

- Step 2 : Piperazine acylation via furan-2-carbonyl chloride in anhydrous acetonitrile with K₂CO₃ as a base, refluxed for 4–5 hours to ensure complete coupling .

- Step 3 : Ethane-1-one linkage via nucleophilic substitution or Mitsunobu reaction, optimized using TLC/HPLC monitoring to track intermediates.

- Critical Parameters : Solvent polarity (acetonitrile vs. DMF), reaction time, and temperature significantly impact yield. For example, prolonged reflux in Step 2 may lead to furan ring decomposition.

Q. How can structural characterization be systematically performed for this compound?

- Techniques :

- X-ray crystallography (using SHELXL for refinement) to resolve the benzylsulfonyl-indole and piperazine-furan spatial arrangement .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., furan carbonyl at ~160 ppm, piperazine CH₂ at 2.5–3.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

- Thermal analysis (DSC/TGA) to assess stability for storage.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the benzylsulfonyl and furan-carbonyl moieties?

- Experimental Design :

- Analog Synthesis : Replace benzylsulfonyl with methylsulfonyl or aryl sulfonates; substitute furan with thiophene or pyridine .

- Bioassays : Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent electronic profiles (Hammett σ values) with binding affinity .

- Challenge : Balancing lipophilicity (benzylsulfonyl) vs. hydrogen-bonding capacity (furan carbonyl) to optimize membrane permeability.

Q. What strategies resolve contradictions in reported reaction yields for similar piperazine-furan derivatives?

- Case Analysis :

- Contradiction : Yields for furan acylation range from 45% (DMF, room temperature) to 75% (acetonitrile, reflux) .

- Resolution : Conduct controlled experiments varying solvents, bases (K₂CO₃ vs. Et₃N), and stoichiometry. For example, acetonitrile minimizes side reactions (e.g., furan oxidation) compared to DMF .

- Statistical Tools : Use ANOVA to identify significant factors (e.g., solvent choice contributes 60% yield variance).

Q. How can computational methods predict metabolic stability and toxicity of this compound?

- Approach :

- ADMET Prediction : Use SwissADME to estimate CYP450 interactions and hERG channel inhibition .

- Metabolite ID : Simulate Phase I/II metabolism (GLORYx) to prioritize lab-synthesis of potential toxic metabolites (e.g., sulfoxide derivatives) .

- Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.